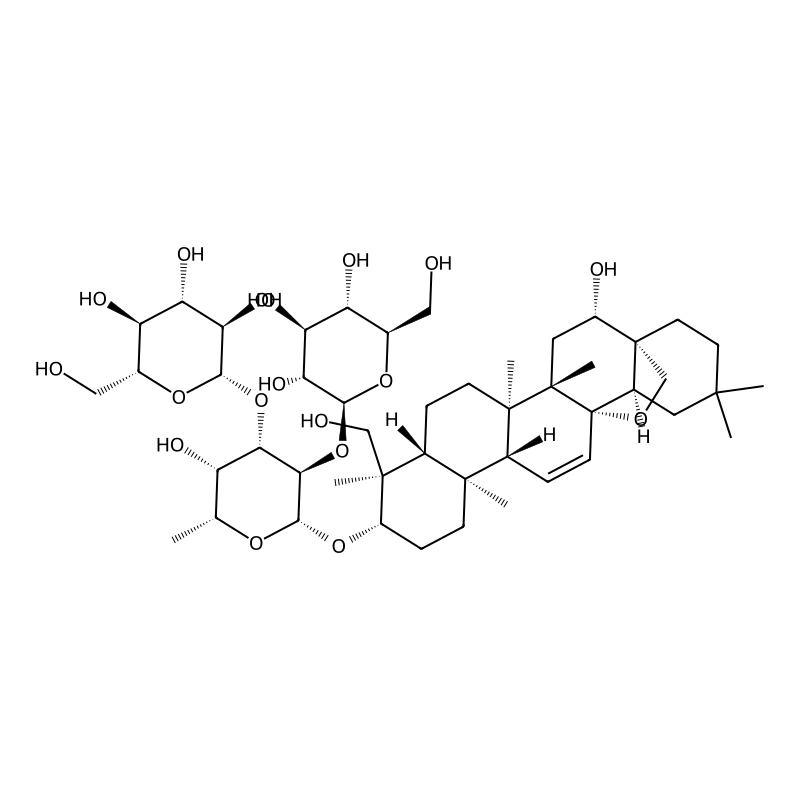

Buddlejasaponin IV

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory Effects

Studies suggest that Buddlejasaponin IV possesses anti-inflammatory properties. Research has shown that it can:

- Inhibit the production of inflammatory mediators: Buddlejasaponin IV has been shown to reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in macrophages, which are cells involved in the inflammatory response .

- Suppress the NF-κB pathway: This pathway plays a crucial role in inflammation. Buddlejasaponin IV has been demonstrated to inhibit the activation of NF-κB, thereby reducing the expression of inflammatory genes .

Buddlejasaponin IV is a natural triterpene saponin compound isolated from the plant Pleurospermum kamtschatidum. This compound has garnered attention for its significant anti-inflammatory and cytotoxic properties. The structure of Buddlejasaponin IV features a unique arrangement of sugar moieties attached to a triterpene backbone, which contributes to its biological activities. It is primarily studied for its effects on various inflammatory pathways and its potential applications in cancer treatment.

Buddlejasaponin IV exhibits a range of biological activities:

- Anti-inflammatory Effects: It significantly reduces pro-inflammatory cytokine production and the expression of related enzymes, thereby mitigating inflammation .

- Cytotoxicity: The compound has shown cytotoxic effects against various cancer cell lines, inducing cell cycle arrest and apoptosis in immortalized human oral keratinocytes. This process involves the activation of p53 and changes in mitochondrial dynamics, such as cytochrome c release .

- Analgesic Properties: Buddlejasaponin IV has demonstrated analgesic effects in animal models, indicating its potential use in pain management .

The synthesis of Buddlejasaponin IV can be achieved through various methods:

- Extraction from Natural Sources: The primary method involves extracting the compound from Pleurospermum kamtschatidum using solvents like methanol or ethanol. This method typically includes maceration or reflux extraction followed by purification techniques such as chromatography.

- Semi-synthetic Modifications: Researchers may also employ semi-synthetic approaches where modifications are made to naturally occurring saponins to enhance their bioactivity or solubility.

Studies have indicated that Buddlejasaponin IV interacts with multiple molecular targets:

- Nuclear Factor-kappa B Pathway: It inhibits the activation of this pathway, leading to reduced expression of pro-inflammatory cytokines .

- Cyclins and Cell Cycle Regulators: In cancer cells, Buddlejasaponin IV affects the levels of cyclins and cyclin-dependent kinases, leading to cell cycle arrest at the G2/M phase .

- Apoptotic Pathways: It induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways, highlighting its multifaceted mechanism of action against cancer cells .

Buddlejasaponin IV shares similarities with other triterpene saponins but is unique due to its specific structural features and biological activities. Here is a comparison with some similar compounds:

| Compound Name | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Buddlejasaponin IV | Pleurospermum kamtschatidum | Anti-inflammatory, cytotoxic | Strong NF-kB inhibition |

| Ginsenoside Rg3 | Panax ginseng | Anti-cancer, neuroprotective | Promotes apoptosis via different pathways |

| Oleanolic acid | Various plants | Anti-inflammatory, hepatoprotective | Commonly found in many plants |

| Diosgenin | Dioscorea species | Anti-inflammatory, steroid precursor | Used as a starting material for synthesis |

Buddlejasaponin IV’s distinct ability to inhibit specific inflammatory pathways while also inducing apoptosis sets it apart from these other compounds, making it an attractive candidate for further research in therapeutic applications.